CB-52
Overview
Description
Mechanism of Action
Target of Action
CB-52, also known as N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide, primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
This compound exhibits high affinity for the CB1 and CB2 receptors, with Ki values of 210 and 30 nM, respectively . In vitro, this compound behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist . This means that this compound can activate the CB1 receptor to a lesser extent compared to a full agonist, while it prevents the activation of the CB2 receptor by endogenous or exogenous agonists.
Biochemical Analysis
Biochemical Properties
CB-52 interacts with the CB1 and CB2 receptors, exhibiting high-affinity binding . It behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist in vitro .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the CB1 and CB2 receptors . By acting as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the CB1 and CB2 receptors . As a partial agonist of the CB1 receptor and a neutral antagonist of the CB2 receptor, this compound can influence enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways due to its interactions with the CB1 and CB2 receptors . Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is not currently available.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.
Preparation Methods
The synthesis of CB-52 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing the cyclopropyl group and the hexyl-5-hydroxyphenoxy group through nucleophilic substitution and esterification reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
CB-52 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CB-52 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CB-52 is unique compared to other cannabinoid receptor ligands due to its specific structure and binding properties. Similar compounds include:
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, which acts as a partial agonist at both CB1 and CB2 receptors.
Anandamide (AEA): An endogenous cannabinoid that acts as a partial agonist at CB1 and CB2 receptors.
Rimonabant: A selective CB1 receptor antagonist used in research to study the effects of CB1 receptor inhibition.
This compound’s uniqueness lies in its selective binding to the CB2 receptor and its neutral antagonist properties, which differentiate it from other cannabinoid receptor ligands .
Properties
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-90-9 | |
Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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